sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate
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Overview
Description
Sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate is a complex organic compound with a unique structure that combines a naphthalene core with a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the naphthalene core: This can be achieved through a Friedel-Crafts alkylation reaction, where 4-methylbenzyl chloride reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the ethynyl group: The next step involves the Sonogashira coupling reaction, where the naphthalene derivative reacts with an ethynylbenzene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the benzoate group: Finally, the ethynyl-naphthalene compound undergoes esterification with benzoic acid in the presence of a base such as sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogens or other substituents can be introduced using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the benzoate group can interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Sodium;4-[2-[5,6-dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoate: A similar compound with a dihydro-naphthalene core.
Sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoate: Another similar compound with slight structural variations.
Uniqueness
Sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H23NaO2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate |
InChI |
InChI=1S/C28H24O2.Na/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30;/h4-5,8-16,18H,17H2,1-3H3,(H,29,30);/q;+1/p-1 |
InChI Key |
JPAQKCQBQPEIHW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)[O-])(C)C.[Na+] |
Origin of Product |
United States |
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